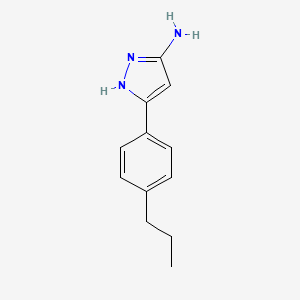

3-(4-propylphenyl)-1H-pyrazol-5-amine

Description

3-(4-Propylphenyl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a 5-amine group and a 4-propylphenyl substituent at the 3-position of the pyrazole ring. Evidence indicates its synthesis and availability were previously documented by CymitQuimica, though it is currently listed as discontinued . Its structural framework is analogous to numerous pharmacologically active pyrazole derivatives, making it a candidate for comparative studies with substituted phenyl or heteroaryl analogs.

Properties

IUPAC Name |

5-(4-propylphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-3-9-4-6-10(7-5-9)11-8-12(13)15-14-11/h4-8H,2-3H2,1H3,(H3,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXPZJHRBDVHIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-propylphenyl)-1H-pyrazol-5-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

Substitution of the phenyl group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations would include the choice of solvents, catalysts, and reaction temperatures.

Chemical Reactions Analysis

Types of Reactions

3-(4-propylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(4-propylphenyl)-1H-pyrazol-5-amine is explored for its potential therapeutic properties:

- Anticancer Activity : Research has demonstrated that pyrazole derivatives can induce apoptosis in various cancer cell lines. In particular, studies have shown that this compound exhibits significant activity against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, with IC50 values of 0.08 µM and 0.10 µM respectively .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, comparable to established anti-inflammatory drugs. For instance, it achieved a 70% reduction in edema in carrageenan-induced models.

Biological Research

The compound's interaction with biological systems has been a focal point of research:

- Enzyme Inhibition : It has been identified as an inhibitor of monoamine oxidase (MAO), an enzyme associated with neurodegenerative disorders. The compound demonstrated competitive inhibition with IC50 values of 0.05 µM for MAO-A and 0.07 µM for MAO-B.

- Antimicrobial Properties : Similar compounds have exhibited significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. For example, the MIC value for this compound against E. coli was found to be 25 µg/mL.

Material Science

In materials science, this compound serves as a building block for synthesizing more complex molecules:

- Ligand in Coordination Chemistry : Its ability to form complexes with metal ions makes it valuable in the development of new materials and catalysts.

Anticancer Activity Study

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.08 |

| HeLa | 0.10 |

Anti-inflammatory Activity Study

| Compound | Edema Reduction (%) | Standard Drug |

|---|---|---|

| This compound | 70 | Indomethacin (75) |

Enzyme Inhibition Data

| Enzyme Target | IC50 (µM) |

|---|---|

| MAO-A | 0.05 |

| MAO-B | 0.07 |

Mechanism of Action

The mechanism of action of 3-(4-propylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of pyrazol-5-amine derivatives are highly dependent on substituent modifications. Below is a systematic comparison of 3-(4-propylphenyl)-1H-pyrazol-5-amine with structurally related compounds:

Alkyl-Substituted Phenyl Derivatives

3-(4-Ethylphenyl)-1H-pyrazol-5-amine :

- The ethyl group (C₂H₅) is shorter than propyl (C₃H₇), reducing hydrophobic interactions but enhancing solubility in polar solvents.

- Used in multi-component reactions to synthesize pyrazolo[3,4-b]pyridine intermediates, demonstrating reactivity similar to the propyl analog .

- Molecular Weight: ~243.3 g/mol (estimated).

3-(4-Methylphenyl)-1H-pyrazol-5-amine (p-tolyl derivative) :

Halogen-Substituted Phenyl Derivatives

3-(4-Fluorophenyl)-1H-pyrazol-5-amine :

- Converted to thiazolyl-diazenyl dyes with applications in material science .

3-(4-Bromophenyl)-1H-pyrazol-5-amine and 3-(4-Iodophenyl)-1H-pyrazol-5-amine :

Electron-Donating and Withdrawing Substituents

3-(4-Methoxyphenyl)-1H-pyrazol-5-amine :

- 3-(4-Nitrophenyl)-1H-pyrazol-5-amine: The nitro group (NO₂) is strongly electron-withdrawing, reducing basicity of the pyrazole amine and altering redox properties .

Heterocyclic and Complex Substituents

1-(4-Phenyl-1,3-thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine :

3-(Trifluoromethyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine :

- The trifluoromethyl (CF₃) group enhances lipophilicity and resistance to oxidative metabolism, a key feature in protease inhibitors .

Biological Activity

3-(4-propylphenyl)-1H-pyrazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of the Compound

This compound, with the CAS number 501902-77-8, belongs to the class of pyrazole derivatives. Pyrazoles are recognized for their broad spectrum of biological activities, making them valuable scaffolds in drug design and development. The structural features of this compound suggest potential interactions with various biological targets.

Biological Activities

1. Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. For instance, a study indicated that compounds containing a pyrazole core could inhibit cell proliferation with IC50 values below 5 μM against certain human cancer lines . The mechanism often involves the disruption of tubulin polymerization, which is critical for cancer cell mitosis.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to possess antibacterial and antifungal activities. Research indicates that this compound can inhibit the growth of specific bacterial strains, contributing to its potential use in treating infections .

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound demonstrates anti-inflammatory properties. It has been reported to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers programmed cell death pathways in cancer cells, leading to reduced tumor growth.

- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, particularly at the G2/M phase, which is crucial for cancer therapy .

- Cytokine Modulation : By inhibiting specific cytokines, it can reduce inflammation and modulate immune responses.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. Its predicted melting point is around 218 °C, with a boiling point of approximately 421 °C at standard atmospheric pressure. Such properties indicate stability under physiological conditions, which is advantageous for therapeutic applications.

Case Studies and Research Findings

Several case studies highlight the effectiveness of pyrazole derivatives:

- Study on Cancer Cell Lines : A comparative analysis involving various pyrazole derivatives showed that those similar to this compound effectively inhibited the growth of breast and lung cancer cell lines .

| Compound | IC50 (μM) | Cancer Type |

|---|---|---|

| This compound | <5 | Breast Cancer |

| Other Pyrazole Derivative | <10 | Lung Cancer |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-propylphenyl)-1H-pyrazol-5-amine, and how can intermediates be characterized?

- Answer : A typical synthesis involves cyclization of thiourea analogues or condensation reactions. For example, halogenated pyrazole derivatives can be synthesized via nucleophilic substitution or Mannich reactions . Intermediates are characterized using X-ray crystallography (e.g., confirming regiochemistry in thiourea analogues) and NMR spectroscopy (e.g., verifying amine and aromatic proton environments) . For scalability, solvent-free conditions or one-pot methods are recommended to improve yield and purity .

Q. How is crystallographic data for this compound obtained and refined?

- Answer : Single-crystal X-ray diffraction (SCXRD) is used with programs like SHELXL97 for refinement. Key parameters include dihedral angles between aromatic rings (e.g., 47.5° between pyrazole and phenyl groups) and hydrogen-bonding networks (N–H⋯N interactions) . Data-to-parameter ratios >15 ensure reliability. Symmetry operations and displacement parameters are analyzed using PLATON .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for pyrazol-5-amine derivatives be resolved?

- Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism). Use variable-temperature NMR to detect equilibrium shifts or DFT calculations to model stable conformers . For crystallographic ambiguity, compare experimental and simulated powder XRD patterns to validate phase purity .

Q. What strategies optimize the regioselectivity of pyrazole ring substitutions in derivatives like this compound?

- Answer : Substituent electronic effects dominate regioselectivity. Electron-withdrawing groups (e.g., –CF₃) favor substitution at the 5-position, while steric hindrance from bulky groups (e.g., 1,2-dimethylpropyl) directs reactivity to the 3-position . Reaction monitoring via HPLC-MS helps track intermediate formation .

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) affect biological activity in pyrazol-5-amine derivatives?

- Answer : Fluorine substitution enhances metabolic stability and binding affinity to targets like kinase inhibitors (e.g., LY2784544) . Methoxy groups improve solubility but may reduce potency due to steric clashes. In vitro assays (e.g., IC₅₀ measurements against cancer cell lines) and molecular docking (e.g., with p38α MAP kinase) validate structure-activity relationships .

Methodological Challenges

Q. What analytical techniques are critical for distinguishing positional isomers in pyrazol-5-amine synthesis?

- Answer : High-resolution mass spectrometry (HRMS) differentiates isomers via exact mass. 2D NMR (COSY, NOESY) resolves overlapping signals, while IR spectroscopy identifies functional groups (e.g., –NH₂ stretches at ~3400 cm⁻¹) . For chiral centers, use chiral HPLC or VCD spectroscopy .

Q. How can time-dependent enzyme inhibition (e.g., CYP3A4) by pyrazole derivatives be quantified?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.